![molecular formula C16H13N5OS B381404 3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone CAS No. 315708-82-8](/img/structure/B381404.png)
3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone
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Overview
Description
3-[(5,6-dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone is an organonitrogen compound, an organooxygen compound and a thienopyrimidine. It derives from an alpha-amino acid.
Scientific Research Applications
Antioxidant and Antimicrobial Properties
- Compounds including the 3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone structure have been found to exhibit significant antioxidant and antimicrobial activities. This is evidenced by the synthesis and evaluation of thiazolidinone and azetidinone encompassing indolylthienopyrimidines, which showed promising results in these areas (Saundane et al., 2012).
Pharmacological Properties
- Another key application lies in pharmacology. Various thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their analgesic and anti-inflammatory properties. For instance, novel 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d] pyrimidin-4(3H)-ones demonstrated notable analgesic activity and anti-inflammatory effects in animal models (Alagarsamy et al., 2007).
Synthesis and Characterization
- The process of synthesizing and characterizing compounds with this structure is another area of focus. Research on the synthesis of isoxazolo and thiazolo derivatives of thieno[2,3-d]pyrimidines has provided insights into the chemical properties and potential applications of these compounds (Abdel-fattah et al., 1998).
Antiproliferative Activity
- Compounds based on thieno[2,3-d]pyrimidine structures have been evaluated for antiproliferative activity, especially in the context of cancer research. For example, pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have shown promising results in inhibiting cell growth in human breast cancer cell lines, indicating their potential in cancer treatment (Atapour-Mashhad et al., 2017).
properties
CAS RN |
315708-82-8 |
---|---|
Product Name |
3-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)hydrazo]-2-indolone |
Molecular Formula |
C16H13N5OS |
Molecular Weight |
323.4g/mol |
IUPAC Name |
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C16H13N5OS/c1-8-9(2)23-16-12(8)14(17-7-18-16)21-20-13-10-5-3-4-6-11(10)19-15(13)22/h3-7,19,22H,1-2H3 |
InChI Key |
VVJGAJMVPRSHSR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=NC=NC(=C12)N=NC3=C(NC4=CC=CC=C43)O)C |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N=NC3=C(NC4=CC=CC=C43)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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